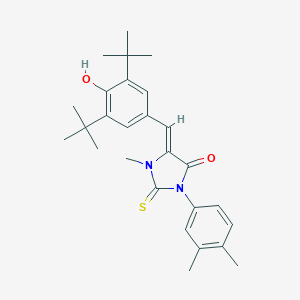
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, also known as BAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BAA belongs to the class of compounds known as amides, which are widely used in various fields of research due to their unique chemical properties and diverse applications.
Wirkmechanismus
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is believed to act as an agonist for certain receptors in the body, which leads to the activation of various signaling pathways. The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is still being studied, but it is believed to involve the modulation of ion channels and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide in lab experiments is its high affinity for certain receptors, which makes it a valuable tool for studying receptor-ligand interactions. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, including the development of new therapeutic agents based on its unique chemical properties, the study of its interactions with other compounds and receptors, and the investigation of its potential applications in various fields such as neuroscience and cancer research. Overall, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is a valuable tool for scientific research with many potential applications and future directions.
Synthesemethoden
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with cyclododecylamine in the presence of a catalyst. The reaction yields 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide as a white solid, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and toxicology. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a high affinity for certain receptors in the body, making it a valuable tool for studying receptor-ligand interactions.
Eigenschaften
Molekularformel |
C20H29BrClNO2 |
|---|---|
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H29BrClNO2/c21-16-12-13-19(18(22)14-16)25-15-20(24)23-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14,17H,1-11,15H2,(H,23,24) |
InChI-Schlüssel |
QHBIVYSCBDGSOI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)
![4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B297260.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)